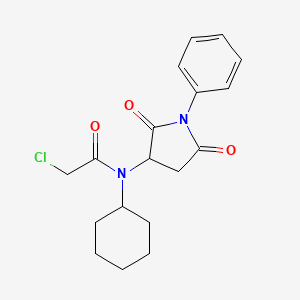
(3,4-Difluoro-5-morpholinophenyl)boronic acid
Overview
Description
Scientific Research Applications
Medicinal Chemistry
(3,4-Difluoro-5-morpholinophenyl)boronic acid: is a valuable compound in medicinal chemistry due to its boronic acid group. Boronic acids are known for their anticancer, antibacterial, and antiviral applications . They play a crucial role in the development of new drugs, acting as inhibitors for a wide range of diseases. The unique electronic structure of boron makes it suitable for designing diagnostic and therapeutic agents .
Material Science
In material science, boronic acids are used to create advanced materials with specific properties(3,4-Difluoro-5-morpholinophenyl)boronic acid can be utilized in the preparation of boronate-based D-glucose sensors, which are essential for monitoring glucose levels in diabetic patients .
Biochemistry
Boronic acids, including (3,4-Difluoro-5-morpholinophenyl)boronic acid , are instrumental in biochemistry for their ability to form stable complexes with diols and carbohydrates. This property is exploited in the Suzuki–Miyaura coupling reactions, which are pivotal for synthesizing various biochemical compounds .
Agriculture
In the agricultural sector, boronic acids are used to synthesize compounds that can act as growth promoters or pesticides. While specific applications of (3,4-Difluoro-5-morpholinophenyl)boronic acid in agriculture are not directly mentioned, the general properties of boronic acids suggest potential uses in developing environmentally friendly agrochemicals .
Environmental Science
Boronic acids are utilized in environmental science for their sensing capabilities. They can detect various substances due to their affinity for diols and strong Lewis bases(3,4-Difluoro-5-morpholinophenyl)boronic acid could be used in sensors for environmental monitoring, although specific applications in this field require further exploration .
Analytical Chemistry
In analytical chemistry, (3,4-Difluoro-5-morpholinophenyl)boronic acid can be part of fluorescent sensors for detecting catecholamines and their derivatives. These sensors are crucial for biomedical research and clinical diagnostics .
Organic Synthesis
The boronic acid moiety of (3,4-Difluoro-5-morpholinophenyl)boronic acid is essential in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. These reactions are widely applied for carbon–carbon bond formation, which is fundamental in creating complex organic molecules .
Polymer Chemistry
Boronic acids are incorporated into polymers to endow them with dynamic properties such as self-healing or responsiveness to environmental stimuli(3,4-Difluoro-5-morpholinophenyl)boronic acid could be used to synthesize polymers with specific functionalities, such as controlled drug release systems .
properties
IUPAC Name |
(3,4-difluoro-5-morpholin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF2NO3/c12-8-5-7(11(15)16)6-9(10(8)13)14-1-3-17-4-2-14/h5-6,15-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEHYGVQNISVFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205241 | |
| Record name | Boronic acid, B-[3,4-difluoro-5-(4-morpholinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluoro-5-morpholinophenyl)boronic acid | |
CAS RN |
1704067-18-4 | |
| Record name | Boronic acid, B-[3,4-difluoro-5-(4-morpholinyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3,4-difluoro-5-(4-morpholinyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434162.png)
![Methyl 4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434163.png)

![4-[(4-Chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434165.png)
![1-([4-(Methylthio)phenyl]sulfonyl)piperidine-4-carboxylic acid](/img/structure/B1434166.png)
![2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1434168.png)




![1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434175.png)
![Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434177.png)
![2-Chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1434178.png)